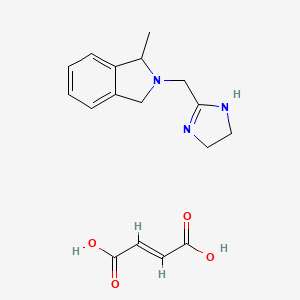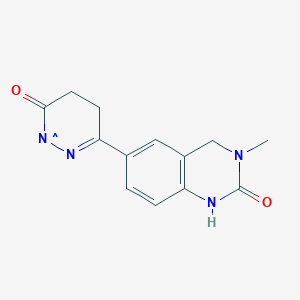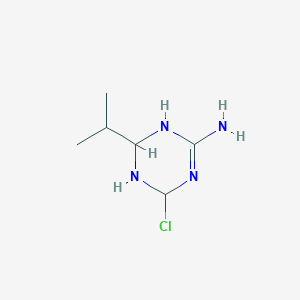
1,3,5-Triazin-2-amine, 4-chloro-6-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(iso-propyl)-6-amino-1,3,5-triazine is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(iso-propyl)-6-amino-1,3,5-triazine typically involves the reaction of cyanuric chloride with iso-propylamine and ammonia. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by iso-propyl and amino groups. The reaction conditions usually involve:
Temperature: 0-5°C for the initial addition of iso-propylamine, followed by room temperature for the addition of ammonia.
Solvent: Common solvents include acetone or acetonitrile.
Catalyst: No specific catalyst is required, but the reaction is often carried out under basic conditions to facilitate the nucleophilic substitution.
Industrial Production Methods
In industrial settings, the production of 2-chloro-4-(iso-propyl)-6-amino-1,3,5-triazine is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Reactant Feed: Continuous feeding of cyanuric chloride, iso-propylamine, and ammonia into the reactor.
Temperature Control: Maintaining optimal temperatures throughout the reaction to ensure complete conversion.
Purification: The product is purified using techniques such as crystallization or distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-(iso-propyl)-6-amino-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxyl, alkoxy, or thiol groups.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to form amines.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like ethanol or methanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 2-hydroxy-4-(iso-propyl)-6-amino-1,3,5-triazine.
Oxidation: Formation of 2-chloro-4-(iso-propyl)-6-nitro-1,3,5-triazine.
Reduction: Formation of 2-chloro-4-(iso-propyl)-6-amino-1,3,5-triazine derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(iso-propyl)-6-amino-1,3,5-triazine has several scientific research applications:
Agriculture: Used as a precursor for herbicides and pesticides due to its ability to inhibit photosynthesis in weeds.
Pharmaceuticals: Investigated for its potential as an anticancer agent and in the treatment of bacterial infections.
Materials Science: Utilized in the synthesis of polymers and resins with specific properties for industrial applications.
Wirkmechanismus
The mechanism of action of 2-chloro-4-(iso-propyl)-6-amino-1,3,5-triazine involves its interaction with specific molecular targets:
Inhibition of Photosynthesis: In plants, it inhibits the photosystem II complex, preventing the conversion of light energy into chemical energy.
Anticancer Activity: In cancer cells, it interferes with DNA replication and repair mechanisms, leading to cell death.
Antibacterial Activity: It disrupts bacterial cell wall synthesis and protein production, resulting in bacterial cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4,6-diamino-1,3,5-triazine: Similar structure but with two amino groups instead of one iso-propyl group.
2,4-Dichloro-6-amino-1,3,5-triazine: Contains two chlorine atoms and one amino group.
2-Chloro-4-(methyl)-6-amino-1,3,5-triazine: Similar structure with a methyl group instead of an iso-propyl group.
Uniqueness
2-Chloro-4-(iso-propyl)-6-amino-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iso-propyl group enhances its lipophilicity, making it more effective in penetrating biological membranes and interacting with molecular targets.
Eigenschaften
Molekularformel |
C6H13ClN4 |
|---|---|
Molekulargewicht |
176.65 g/mol |
IUPAC-Name |
4-chloro-2-propan-2-yl-1,2,3,4-tetrahydro-1,3,5-triazin-6-amine |
InChI |
InChI=1S/C6H13ClN4/c1-3(2)4-9-5(7)11-6(8)10-4/h3-5,9H,1-2H3,(H3,8,10,11) |
InChI-Schlüssel |
YZDUQTIPTFIHGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1NC(N=C(N1)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


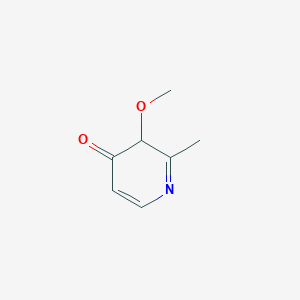
![tert-butyl (3aR,4S,6aS)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B12357086.png)
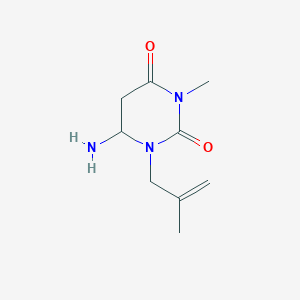

![L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester](/img/structure/B12357105.png)
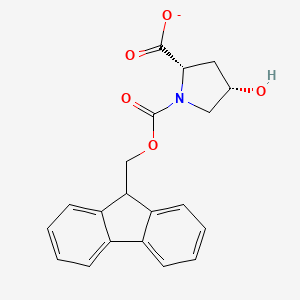
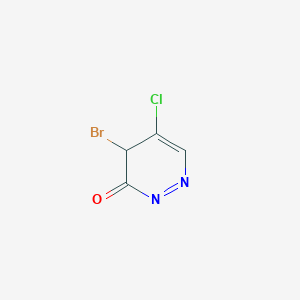
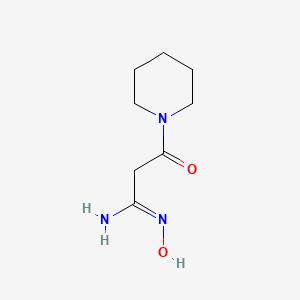
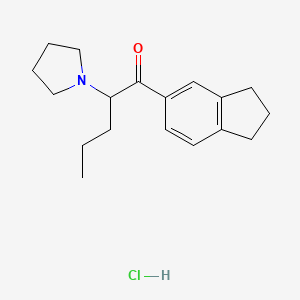
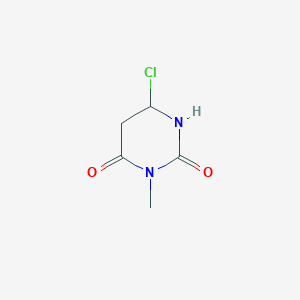
![5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile;dihydrochloride](/img/structure/B12357138.png)
![5-(3,4-dimethoxyphenyl)-2-methyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12357140.png)
